

# A Comparative Analysis of Experimental and Simulated Al-Ni Phase Diagrams

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aluminium-nickel*

Cat. No.: *B105184*

[Get Quote](#)

A comprehensive guide for researchers and materials scientists on the experimental and computational methodologies used to determine the Aluminum-Nickel (Al-Ni) phase diagram. This document provides a detailed comparison of phase boundaries and invariant reactions derived from experimental measurements, CALPHAD (Calculation of Phase Diagrams) modeling, and first-principles calculations.

The Aluminum-Nickel (Al-Ni) binary alloy system is of significant industrial importance, finding applications in high-temperature coatings, catalysts, and structural intermetallic compounds. A thorough understanding of its phase diagram is crucial for the design, processing, and application of Al-Ni based materials. This guide presents a comparative overview of the Al-Ni phase diagram as determined by experimental techniques and computational simulations, offering valuable insights for researchers, scientists, and professionals in drug development where nickel-containing alloys may be used in processing equipment.

## Data Presentation: Invariant Reactions

The invariant reactions in the Al-Ni system, which represent equilibria between three phases at a specific temperature and composition, are critical points in the phase diagram. The table below summarizes the temperatures and compositions of these reactions as determined by experimental methods and computational simulations.

| Reaction Type | Reaction                              | Experimental Temperature (°C) | Experimental Liquid Composition (at.% Ni) | CALPHAD (Thermo-Calc) Temperature (°C) | CALPHAD Liquid Composition (at.% Ni) |
|---------------|---------------------------------------|-------------------------------|-------------------------------------------|----------------------------------------|--------------------------------------|
| Eutectic      | $L \leftrightarrow (Al) + Al_3Ni$     | 640                           | 2.7                                       | 641.83                                 | 2.7                                  |
| Peritectic    | $L + Al_3Ni_2 \leftrightarrow Al_3Ni$ | 854                           | 19.3                                      | 853.85                                 | 19.3                                 |
| Peritectic    | $L + AlNi \leftrightarrow Al_3Ni_2$   | 1133                          | 33.5                                      | 1133.55                                | 33.5                                 |
| Congruent     | $L \leftrightarrow AlNi$              | 1638                          | 50.0                                      | 1638.85                                | 50.0                                 |
| Peritectic    | $L + (Ni) \leftrightarrow Ni_3Al$     | 1395                          | 77.5                                      | 1395.72                                | 77.5                                 |
| Eutectic      | $L \leftrightarrow Ni_3Al + (Ni)$     | 1385                          | 87.0                                      | 1385.65                                | 87.0                                 |

Note: Data from first-principles calculations for invariant reactions are not as commonly reported in a consolidated format as experimental and CALPHAD data. First-principles methods are often used to calculate the formation energies of specific phases, which are then used as input for CALPHAD models.

## Experimental Protocols

The experimental determination of the Al-Ni phase diagram relies on a combination of thermal analysis, structural characterization, and microstructural observation.

### Differential Thermal Analysis (DTA)

Objective: To identify the temperatures of phase transformations (e.g., melting, solidification, and solid-state reactions).

Methodology:

- **Sample Preparation:** Al-Ni alloys of varying compositions are prepared from high-purity aluminum and nickel, typically by arc melting in an inert atmosphere to ensure homogeneity.
- **Apparatus:** A differential thermal analyzer is used, which measures the temperature difference between the sample and an inert reference material as a function of temperature.
- **Procedure:** The samples are heated and cooled at a controlled rate (e.g., 5-20 K/min). The onset and peak temperatures of endothermic (melting) and exothermic (solidification) events are recorded. These temperatures correspond to the liquidus, solidus, and other phase transition lines in the phase diagram.

## X-Ray Diffraction (XRD)

**Objective:** To identify the crystal structures of the different phases present in the Al-Ni system at various compositions and temperatures.

**Methodology:**

- **Sample Preparation:** Samples are typically in the form of powders or polished bulk materials. For high-temperature XRD, the samples are mounted in a furnace chamber with a controlled atmosphere.
- **Apparatus:** A powder X-ray diffractometer equipped with a high-temperature attachment.
- **Procedure:** X-rays are directed at the sample, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystal structures present. By analyzing the peak positions and intensities, the phases can be identified and their lattice parameters calculated.

## Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

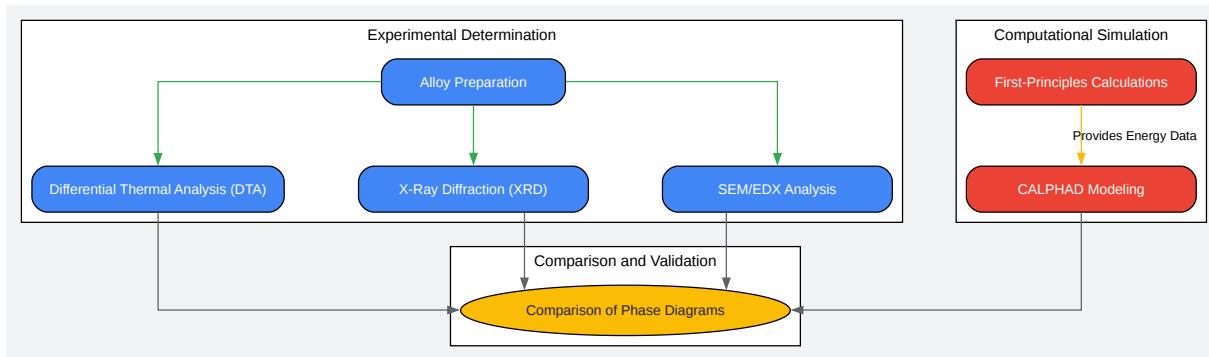
**Objective:** To observe the microstructure of the alloys and determine the chemical composition of the constituent phases.

**Methodology:**

- Sample Preparation: Samples are mounted in a resin, followed by a systematic grinding and polishing procedure to achieve a mirror-like surface.[1][2] Etching with a suitable reagent (e.g., Keller's reagent for Al-rich alloys) is often performed to reveal the grain boundaries and different phases.[3]
- Apparatus: A scanning electron microscope equipped with an energy dispersive X-ray spectrometer.
- Procedure: The electron beam of the SEM scans the surface of the sample, generating various signals that provide information about the surface topography and composition. Backscattered electron imaging is particularly useful for distinguishing between phases with different average atomic numbers. EDX analysis is used to obtain the elemental composition of specific points, lines, or areas of the sample, allowing for the determination of the composition of each phase.[4]

## Simulation Methodologies

Computational methods, particularly CALPHAD and first-principles calculations, have become indispensable tools for modeling and predicting phase diagrams.


### CALPHAD (Calculation of Phase Diagrams)

The CALPHAD method is a thermodynamic approach used to calculate phase diagrams.[5][6] It relies on thermodynamic databases that contain models for the Gibbs free energy of each phase in the system. These models are developed by assessing and optimizing experimental data such as phase equilibria and thermochemical properties. Software packages like Thermo-Calc are widely used for these calculations.[7]

### First-Principles Calculations

First-principles calculations, based on density functional theory (DFT), can predict the total energies of different crystal structures from fundamental quantum mechanical principles, without the need for experimental input. These calculated energies can then be used to determine the relative stability of different phases and to provide input for CALPHAD models, especially for metastable or difficult-to-measure phases.

### Mandatory Visualization

[Click to download full resolution via product page](#)

Workflow for Comparing Experimental and Simulated Phase Diagrams.

## Conclusion

The determination of the Al-Ni phase diagram is a synergistic effort involving experimental measurements and computational modeling. Experimental techniques like DTA, XRD, and SEM provide the foundational data for phase transition temperatures, crystal structures, and compositions. Computational methods such as CALPHAD and first-principles calculations not only reproduce experimental findings but also allow for the prediction of phase equilibria in regions that are difficult to access experimentally. The good agreement between the experimental and CALPHAD-calculated invariant reaction data demonstrates the robustness of the thermodynamic databases for the Al-Ni system. This integrated approach is essential for the continued development of advanced Al-Ni based materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aluminum Specimen Preparation | PACE Technologies Metallographic Guide [metallographic.com]
- 2. onpointabrasives.com [onpointabrasives.com]
- 3. How to Prepare Metallographic Samples – Complete Step-by-Step Guide (With Expert Tips) - Metkon [metkon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermodynamic Analysis of Al-Ni, Al-Cu Alloys System Using Calphad Method | Jordan Journal of Physics [jjp.yu.edu.jo]
- 6. calphad.com [calphad.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Simulated Al-Ni Phase Diagrams]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105184#comparison-of-experimental-and-simulated-al-ni-phase-diagrams\]](https://www.benchchem.com/product/b105184#comparison-of-experimental-and-simulated-al-ni-phase-diagrams)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)